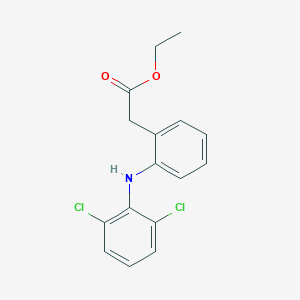

Diclofenac Ethyl Ester

描述

双氯芬酸乙酯是双氯芬酸的衍生物,双氯芬酸是一种广泛使用的非甾体抗炎药 (NSAID)。它以其镇痛、消炎和退热特性而闻名。 双氯芬酸乙酯常用于药物制剂中,以提高双氯芬酸的溶解度和生物利用度 .

准备方法

合成路线和反应条件: 双氯芬酸乙酯可以通过双氯芬酸与乙醇的酯化反应合成。该反应通常涉及使用诸如硫酸或盐酸之类的催化剂来促进酯化过程。 该反应在回流条件下进行,以确保酸完全转化为酯 .

工业生产方法: 在工业环境中,双氯芬酸乙酯的生产涉及大规模的酯化过程。反应混合物不断搅拌并加热以保持所需的温度。 反应完成后,通过蒸馏或重结晶纯化产物,以获得高纯度的双氯芬酸乙酯 .

化学反应分析

反应类型: 双氯芬酸乙酯会发生各种化学反应,包括:

水解: 在水或水溶液的存在下,双氯芬酸乙酯可以水解回双氯芬酸和乙醇。

氧化: 双氯芬酸乙酯可以氧化形成双氯芬酸和其他氧化产物。

常用试剂和条件:

水解: 通常使用酸性或碱性条件,例如盐酸或氢氧化钠。

氧化: 可以使用高锰酸钾或过氧化氢等氧化剂。

主要形成的产物:

水解: 双氯芬酸和乙醇。

氧化: 双氯芬酸和其他氧化副产物。

科学研究应用

Sustained-Release Formulations

Research has demonstrated that diclofenac ethyl ester can be formulated for sustained-release delivery, improving therapeutic outcomes by maintaining consistent drug levels in the bloodstream. A study indicated that novel ester derivatives of diclofenac were developed for optimal transdermal and intestinal release, which significantly reduces irritation associated with traditional formulations .

Prodrug Development

The synthesis of various prodrugs, including the N-ethoxycarbonylmorpholine ester of diclofenac, has shown promising results in terms of stability and reduced ulcerogenicity compared to the parent drug. In pharmacokinetic studies involving rabbits, this prodrug exhibited similar absorption rates while causing significantly fewer gastrointestinal lesions .

Nanoparticle Formulations

This compound has been incorporated into nanoparticle systems to enhance delivery to inflamed tissues. Studies have indicated that these nanoparticles can effectively accumulate in inflamed areas, providing targeted anti-inflammatory effects while minimizing systemic side effects .

Case Study 1: Ulcerogenicity Reduction

A comparative study evaluated the ulcerogenic effects of diclofenac sodium versus its ethyl ester prodrug in Sprague-Dawley rats. The results showed that the prodrug resulted in fewer lesions and smaller ulcer sizes, suggesting a safer profile for gastrointestinal use .

| Treatment Group | Average Lesions | Ulcer Score |

|---|---|---|

| Diclofenac Sodium | 82 lesions (large) | 4 |

| This compound Prodrug | <5 punctiform lesions | 0 |

Case Study 2: Micellar Delivery Systems

Polymeric micelles formulated with this compound were studied for their ability to deliver the drug effectively while reducing cardiovascular toxicity associated with conventional NSAIDs. The micelles demonstrated enhanced solubility and stability, making them suitable for clinical applications .

Comparative Analysis of Diclofenac Derivatives

The following table summarizes key characteristics and applications of various diclofenac derivatives, including this compound:

| Compound Type | Key Features | Applications |

|---|---|---|

| Diclofenac Sodium | Standard NSAID; high ulcerogenicity | Pain relief, inflammation reduction |

| This compound | Prodrug; lower ulcerogenicity | Sustained-release formulations |

| N-Ethoxycarbonylmorpholine Ester | Similar absorption; reduced gastrointestinal damage | Prodrug development |

| Nanoparticle Formulations | Targeted delivery; enhanced accumulation in inflamed tissues | Localized treatment for inflammatory conditions |

作用机制

双氯芬酸乙酯通过抑制环氧合酶 (COX-1 和 COX-2) 的活性发挥其作用。这些酶负责合成前列腺素,前列腺素在炎症和疼痛信号传导中起关键作用。 通过抑制环氧合酶,双氯芬酸乙酯减少前列腺素的产生,从而减轻疼痛和炎症 .

类似化合物:

双氯芬酸钠: 双氯芬酸的盐形式,通常用于口服和局部制剂。

双氯芬酸钾: 双氯芬酸的另一种盐形式,以其起效快而闻名。

双氯芬酸二乙胺: 一种用于局部制剂的衍生物,用于局部疼痛缓解.

比较: 与其他双氯芬酸衍生物相比,双氯芬酸乙酯的独特之处在于其增强的溶解度和生物利用度。 其酯形式使其在体内的吸收和分布更好,使其成为药物研究和开发中的一种有价值的化合物 .

相似化合物的比较

Diclofenac Sodium: A salt form of diclofenac, commonly used in oral and topical formulations.

Diclofenac Potassium: Another salt form of diclofenac, known for its rapid onset of action.

Diclofenac Diethylamine: A derivative used in topical formulations for localized pain relief.

Comparison: Diclofenac ethyl ester is unique in its enhanced solubility and bioavailability compared to other diclofenac derivatives. Its ester form allows for better absorption and distribution in the body, making it a valuable compound in pharmaceutical research and development .

生物活性

Diclofenac ethyl ester (DFEE) is a prodrug of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). The biological activity of DFEE is primarily characterized by its anti-inflammatory and analgesic properties, which are significant for treating various inflammatory conditions. This article discusses the biological activity of DFEE, including its mechanism of action, pharmacokinetics, and comparative studies with other formulations.

Diclofenac, including its ethyl ester form, exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes—specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which play key roles in inflammation and pain signaling. By inhibiting these enzymes, DFEE reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Pharmacokinetics

The pharmacokinetic profile of DFEE is crucial for understanding its efficacy and safety. Key pharmacokinetic parameters include:

- Absorption : DFEE is absorbed after administration and converted to diclofenac in the body.

- Distribution : It has a volume of distribution ranging from 5 to 10 L, with significant distribution to synovial fluid.

- Metabolism : DFEE undergoes hydrolysis to release diclofenac, which is then metabolized primarily by cytochrome P450 enzymes.

- Elimination : Approximately 60-70% of the administered dose is excreted via urine as metabolites .

Ulcerogenicity

One significant advantage of DFEE over diclofenac is its reduced ulcerogenic potential. A study comparing the ulcerogenic effects of diclofenac sodium and DFEE in Sprague-Dawley rats demonstrated that DFEE resulted in significantly fewer and smaller gastric lesions compared to diclofenac sodium . The following table summarizes these findings:

| Treatment | Average Lesions | Ulcer Score |

|---|---|---|

| Diclofenac Sodium | 82 | 4 |

| This compound | <5 | 0 |

This reduction in gastrointestinal toxicity makes DFEE a preferable option for long-term treatment strategies.

Anti-inflammatory Activity

In terms of anti-inflammatory efficacy, various studies have shown that DFEE exhibits comparable or enhanced activity compared to its parent compound. For instance, a study utilizing animal models indicated that DFEE demonstrated significant anti-inflammatory effects similar to those observed with diclofenac sodium but with improved safety profiles .

Case Studies

A notable case study involved the use of polymeric micelles for the delivery of DFEE. These formulations showed enhanced bioavailability and targeted delivery, leading to improved therapeutic outcomes in inflammatory conditions. The study highlighted that the use of polymeric carriers significantly increased the delivery efficiency of DFEE compared to free diclofenac formulations .

Cocrystal Formation

Recent research has also explored the formation of cocrystals between DFEE and diclofenac acid. This approach aims to enhance stability and solubility while maintaining biological activity. The cocrystal exhibited promising anti-inflammatory activity, suggesting that such formulations could offer new avenues for improving drug delivery systems .

属性

IUPAC Name |

ethyl 2-[2-(2,6-dichloroanilino)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO2/c1-2-21-15(20)10-11-6-3-4-9-14(11)19-16-12(17)7-5-8-13(16)18/h3-9,19H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBCAMNSNFVYQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464198 | |

| Record name | Diclofenac Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15307-77-4 | |

| Record name | Diclofenac ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15307-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl diclofenac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofenac Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLOFENAC ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAU4NB2RBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Diclofenac Ethyl Ester being investigated as a potential improvement over traditional Diclofenac, particularly regarding cardiovascular safety?

A1: Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), carries a known risk of cardiovascular side effects. Research suggests that the extent of the drug's presence in the heart contributes to this risk []. this compound, when encapsulated in polymeric micelles, has demonstrated a modified biodistribution profile in a rat model of adjuvant arthritis. This altered distribution resulted in reduced accumulation of the drug in the heart compared to free Diclofenac, despite comparable anti-arthritic efficacy []. This targeted delivery approach, utilizing this compound, presents a promising strategy for potentially mitigating the cardiovascular risks associated with traditional Diclofenac therapy.

Q2: How does the encapsulation of this compound in polymeric micelles specifically affect its distribution and impact potential cardiovascular risks?

A2: Researchers utilized methoxypoly(ethylene oxide)-block-poly(ε-caprolactone) (PEO-b-PCL) to create polymeric micelles encapsulating this compound []. In a rat model of adjuvant arthritis, this formulation, termed DFEE-TM, exhibited a unique distribution pattern. DFEE-TM accumulated in the inflamed joints while demonstrating reduced accumulation in the heart compared to free Diclofenac []. This targeted delivery to the site of inflammation, coupled with reduced cardiac exposure, offers a potential mechanism for minimizing the cardiovascular risks associated with Diclofenac. Furthermore, the study observed a favorable shift in the ratio of cardiotoxic to cardioprotective metabolites of arachidonic acid in the hearts and plasma of rats treated with DFEE-TM, further supporting the potential for reduced cardiovascular risk with this delivery method [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。